3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one
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Overview
Description
3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazolinone core with a 2,4-dimethylphenyl substituent, making it a subject of interest for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminobenzamide with 2,4-dimethylbenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the quinazolinone ring or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit cell proliferation by targeting specific kinases or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
3-Benzylquinazolin-4-one: Features a benzyl substituent, offering different biological activities.
2-(2,3-Dihydroxyphenyl)quinazolin-4-one: Known for its antioxidant properties.
Uniqueness
3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one is unique due to its specific substituent pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the 2,4-dimethylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-14(13(2)9-12)17(21)10-20-11-19-16-6-4-3-5-15(16)18(20)22/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFXGKIMSCJUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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